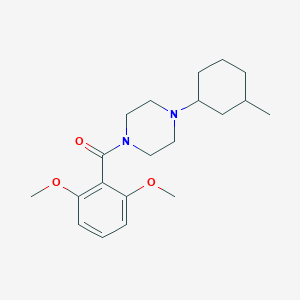![molecular formula C23H32N2O3 B247597 N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B247597.png)
N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with benzyl, methyl, and trimethoxybenzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide or dimethyl sulfate.
Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,4,5-trimethoxybenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinamine
- 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine
Uniqueness
N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C23H32N2O3 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C23H32N2O3/c1-24(16-18-8-6-5-7-9-18)20-10-12-25(13-11-20)17-19-14-22(27-3)23(28-4)15-21(19)26-2/h5-9,14-15,20H,10-13,16-17H2,1-4H3 |
InChIキー |
JHYQPAYFFOZHQR-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
正規SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)
![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)





![1-[4-(1H-indol-3-ylmethyl)piperazino]-2-(2-naphthyloxy)-1-ethanone](/img/structure/B247535.png)
![2-(4-Chlorophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B247536.png)
![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)
